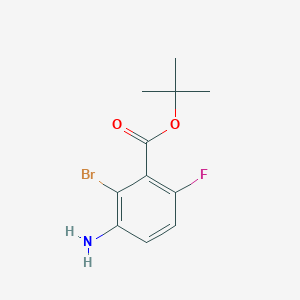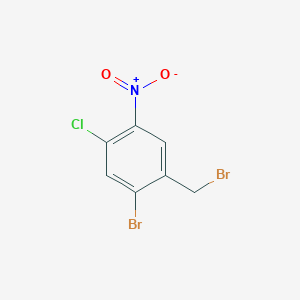![molecular formula C6H13ClN2O2S B13475341 rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride: is a heterocyclic compound that belongs to the thiazine class. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-e][1,2]thiazine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar solvents such as acetonitrile or dimethylformamide
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the thiazine ring using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like acetonitrile, dimethylformamide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or modulating their activity
Interacting with cellular receptors: Affecting signal transduction pathways
Disrupting cellular processes: Such as DNA replication or protein synthesis
類似化合物との比較
Similar Compounds
- rac-(4aR,7aS)-1-(2-methylpentanoyl)-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
- Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
Uniqueness
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C6H13ClN2O2S |
|---|---|
分子量 |
212.70 g/mol |
IUPAC名 |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-e]thiazine 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2S.ClH/c9-11(10)6-4-7-3-5(6)1-2-8-11;/h5-8H,1-4H2;1H/t5-,6+;/m1./s1 |
InChIキー |
FOBIWYKEZPSPGE-IBTYICNHSA-N |
異性体SMILES |
C1CNS(=O)(=O)[C@@H]2[C@H]1CNC2.Cl |
正規SMILES |
C1CNS(=O)(=O)C2C1CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)


![1-{5-Oxaspiro[3.4]octan-2-yl}methanamine hydrochloride](/img/structure/B13475310.png)

![rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B13475318.png)
amine hydrochloride](/img/structure/B13475322.png)

![N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B13475335.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)
